molecular formula C19H23NO4 B291790 N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide

N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide

Número de catálogo B291790
Peso molecular: 329.4 g/mol
Clave InChI: NVUOHEVYIIOAQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various cellular processes such as glycogen metabolism, protein synthesis, and cell differentiation.

Mecanismo De Acción

N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide is a potent and selective inhibitor of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ. The compound binds to the ATP-binding site of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ and prevents the phosphorylation of its substrates. This results in the inhibition of various cellular processes that are regulated by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ, such as glycogen metabolism, protein synthesis, and cell differentiation.
Biochemical and Physiological Effects:
The inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In Alzheimer's disease, the compound has been shown to reduce tau phosphorylation and improve cognitive function. In bipolar disorder, the compound has been shown to reduce manic-like behavior. In cancer, the compound has been shown to induce apoptosis and inhibit tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. The compound is highly potent and selective for N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ, which allows for specific inhibition of this enzyme. The compound has also been extensively studied in animal models and has shown promising results in various diseases. However, there are also limitations to the use of this compound in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to use in certain assays. The compound also has low bioavailability, which can limit its effectiveness in vivo.

Direcciones Futuras

There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide. One direction is the development of more potent and selective N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ inhibitors. Another direction is the investigation of the compound's potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Additionally, the compound's mechanism of action and its effects on other cellular processes such as autophagy and inflammation could be further studied. Finally, the development of more effective formulations of the compound could improve its bioavailability and efficacy in vivo.

Métodos De Síntesis

The synthesis of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-ethyl-6-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically around 50-60%.

Aplicaciones Científicas De Investigación

N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ activity, which is involved in the pathogenesis of these diseases. In Alzheimer's disease, N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ is implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. Inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In bipolar disorder, N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ is involved in the regulation of mood and behavior. Inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce manic-like behavior in animal models of bipolar disorder. In cancer, N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ is involved in the regulation of cell proliferation and survival. Inhibition of N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamideβ by N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.

Propiedades

Fórmula molecular

C19H23NO4

Peso molecular

329.4 g/mol

Nombre IUPAC

N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H23NO4/c1-6-13-9-7-8-12(2)17(13)20-19(21)14-10-15(22-3)18(24-5)16(11-14)23-4/h7-11H,6H2,1-5H3,(H,20,21)

Clave InChI

NVUOHEVYIIOAQW-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C

SMILES canónico

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C

Pictogramas

Environmental Hazard

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.